molecular formula C24H20BrFN2O3 B3002887 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533876-51-6

7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B3002887
CAS No.: 533876-51-6
M. Wt: 483.337
InChI Key: WNJNSNWLGMLDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a fused seven-membered diazepine ring system. This compound features a bromine substituent at the 7-position, a 4-ethoxybenzoyl group at the 4-position, and a 4-fluorophenyl moiety at the 5-position.

The compound’s therapeutic relevance is inferred from structural analogs, such as antimicrobial 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which shares halogenated aryl groups and demonstrates activity against bacterial pathogens.

Properties

IUPAC Name

7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrFN2O3/c1-2-31-19-10-5-16(6-11-19)24(30)28-14-22(29)27-21-12-7-17(25)13-20(21)23(28)15-3-8-18(26)9-4-15/h3-13,23H,2,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJNSNWLGMLDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an ortho-diamine and a suitable diketone.

    Introduction of the Bromine Atom: Bromination is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the Ethoxybenzoyl Group: The ethoxybenzoyl group is introduced via an acylation reaction, often using ethoxybenzoyl chloride in the presence of a base like pyridine.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group is typically added through a nucleophilic aromatic substitution reaction, using a fluorophenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, derivatives of benzodiazepines are studied for their interactions with neurotransmitter receptors. This compound could be investigated for its potential effects on the central nervous system, including anxiolytic, sedative, or anticonvulsant properties.

Medicine

In medicine, the compound might be explored for therapeutic applications, particularly in the treatment of neurological disorders. Its structural features could offer advantages in terms of potency, selectivity, or reduced side effects compared to existing drugs.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action for compounds in the benzodiazepine family typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects. The specific molecular targets and pathways for this compound would need to be elucidated through detailed pharmacological studies.

Comparison with Similar Compounds

Key Example :

  • 7-Chloro analog : Replacing bromine with chlorine reduces molecular weight (e.g., ~482 g/mol vs. ~527 g/mol for brominated derivatives) and slightly decreases lipophilicity (ΔlogP ~0.3–0.5). Chlorinated analogs may exhibit reduced steric hindrance, enhancing binding to compact active sites.
  • 7-Bromo-4-(3,4-diethoxybenzoyl)-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one: The addition of a 3,4-diethoxybenzoyl group increases logP (4.72 vs.

Substituent Effects on Bioactivity

  • 4-Ethoxybenzoyl vs. 3,4-Diethoxybenzoyl: The mono-ethoxy substituent in the target compound likely reduces metabolic oxidation compared to diethoxy analogs, which may undergo faster demethylation in vivo. This could enhance pharmacokinetic stability.
  • 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity strengthens dipole interactions, while chlorine’s larger van der Waals radius may improve hydrophobic binding. For example, 3-(4-chlorophenyl)-dibenzodiazepin-1-one derivatives show enhanced antimicrobial efficacy compared to fluorine-containing counterparts.

Physicochemical and Structural Properties

Table 1. Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
7-Bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (Target) C₂₅H₂₂BrFN₂O₃ ~497.3* ~4.3 5 ~55.4
7-Bromo-4-(3,4-diethoxybenzoyl)-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one C₂₆H₂₄BrFN₂O₄ 527.39 4.72 6 55.45
11-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-chlorophenyl)-dibenzo[b,e][1,4]diazepin-1-one C₂₈H₂₂BrClN₂O₃ 525.82 4.9 5 68.7

*Estimated based on structural similarity to .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.